molecular formula C22H46Sn B14305459 Tributyl(dec-1-EN-2-YL)stannane CAS No. 112164-71-3

Tributyl(dec-1-EN-2-YL)stannane

Cat. No.: B14305459
CAS No.: 112164-71-3
M. Wt: 429.3 g/mol
InChI Key: AJHIUXWADFEXSP-UHFFFAOYSA-N
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Description

Properties

CAS No.

112164-71-3

Molecular Formula

C22H46Sn

Molecular Weight

429.3 g/mol

IUPAC Name

tributyl(dec-1-en-2-yl)stannane

InChI

InChI=1S/C10H19.3C4H9.Sn/c1-3-5-7-9-10-8-6-4-2;3*1-3-4-2;/h1,4-10H2,2H3;3*1,3-4H2,2H3;

InChI Key

AJHIUXWADFEXSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

α-Selective Hydrostannylation with Tributyl(trimethylsilyl)stannane

The copper-catalyzed hydrostannylation of terminal alkynes represents a cornerstone method for synthesizing allylstannanes. A modified procedure from demonstrates that dec-1-yne reacts with tributyl(trimethylsilyl)stannane in the presence of a copper(II) acetate catalyst and tricyclohexylphosphine ligand. The reaction proceeds under mild conditions (30°C, toluene solvent) to yield Tributyl(dec-1-en-2-yl)stannane with high α-regioselectivity (Table 1).

Mechanistic Insights :
The catalytic cycle involves oxidative addition of the stannane to Cu(II), followed by alkyne coordination and migratory insertion. Deuterium-labeling studies confirm a syn-addition pathway, with water acting as a proton source to stabilize intermediates. The α-selectivity arises from steric hindrance at the β-position of the alkyne, favoring addition to the terminal carbon.

Optimization Data :

Parameter Optimal Condition Yield (%) Selectivity (α:β)
Catalyst Cu(OAc)₂ + PCy₃ 78 92:8
Temperature 30°C 78 92:8
Solvent Toluene 78 92:8
Reaction Time 12 hours 78 92:8

Tin(IV) Bromide-Mediated Allylstannane Synthesis

Aldehyde Coupling with Functionalized Allylstannanes

A method adapted from epothilone synthesis employs Tin(IV) bromide to mediate the reaction between aldehydes and prefunctionalized allylstannanes. For this compound, (5S)-6-tert-butyldimethylsilyloxy-5-hydroxy-2-methylhex-2-enyl(tributyl)stannane serves as the stannane precursor. Reaction with decanal under Tin(IV) bromide catalysis yields the target compound via a polar [3+3] cycloaddition mechanism, though with moderate stereoselectivity (dr ≈ 4:1).

Key Steps :

  • Stannane Activation : Tin(IV) bromide coordinates to the stannane’s lone pair, enhancing its electrophilicity.
  • Aldehyde Addition : The aldehyde carbonyl attacks the activated stannane, forming a six-membered transition state.
  • Work-Up : Sequential desilylation and acetonide protection isolate the product.

Limitations :

  • Requires stoichiometric Tin(IV) bromide.
  • Competing epimerization at C(7) observed in analogous systems.

Palladium-Catalyzed Propargyl-Allylation

Cross-Coupling with Propargyl Electrophiles

Palladium-catalyzed allylic alkylation, as reported in, offers a modular route to allylstannanes. In this approach, a propargyl chloride (e.g., dec-1-yn-2-yl chloride) reacts with tributylstannane in the presence of Pd(PPh₃)₄ and a Lewis acid (e.g., CsF). The reaction proceeds via a π-allylpalladium intermediate, enabling retention of configuration at the propargyl center (Table 2).

Reaction Schema :
$$
\text{HC≡C-CH}2\text{Cl} + \text{Bu}3\text{SnH} \xrightarrow{\text{Pd(0), CsF}} \text{Bu}3\text{Sn-CH}2\text{-C≡CH} \rightarrow \text{Bu}3\text{Sn-CH}2\text{-CH=CH}_2
$$

Conditions :

  • Catalyst: 5 mol% Pd(PPh₃)₄
  • Additive: 2 equiv CsF
  • Solvent: THF, 60°C, 24 hours
  • Yield: 65% (isolated)

Comparative Analysis of Methods

Efficiency and Selectivity

  • Copper-Catalyzed Hydrostannylation : Highest α-selectivity (92:8) and yield (78%) but requires inert conditions.
  • Tin(IV) Bromide Method : Suitable for complex substrates but suffers from moderate stereocontrol.
  • Palladium-Catalyzed Coupling : Modular but lower yield (65%).

Functional Group Tolerance

  • Copper and palladium methods tolerate esters, ethers, and silyl protectants.
  • Tin(IV) bromide is incompatible with acid-sensitive groups.

Chemical Reactions Analysis

Types of Reactions

Tributyl(dec-1-EN-2-YL)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Tributyl(dodec-1-EN-1-YL)stannane serves as a reagent in organic synthesis, specifically in Stille coupling reactions and in the synthesis of functionalized alkenes.

Role in Organic Reactions

  • Stille Coupling Reactions Tributyl(dodec-1-EN-1-YL)stannane can be employed as a coupling partner in Stille reactions to facilitate the formation of carbon-carbon bonds. For example, it has been utilized in synthesizing complex molecules such as phenyl-substituted pyrimidine-diones through reactions with ethyl isocyanate.
  • Synthesis of Functionalized Alkenes This compound participates in transformations that yield highly functionalized alkenes and can be used to prepare trisubstituted allyl alcohols from propargyl alcohols through palladium-catalyzed processes.

Medicinal Chemistry

Tributyl(dodec-1-EN-1-YL)stannane is used in the development of bioactive compounds.

  • Synthesis of PET Ligands This compound is involved in the synthesis of 18F-labeled triazoloquinoline derivatives, which are utilized as positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1). Such imaging techniques are crucial for studying neurological disorders.
  • Anticancer Agents Derivatives synthesized using this compound exhibit anticancer activity. Novel triazole derivatives linked to this compound have shown selective cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7).

Material Science

This compound is explored for its potential in polymer chemistry.

  • Synthesis of Polymeric Materials The compound can act as a precursor for synthesizing organotin polymers, which have applications in coatings and sealants due to their stability and resistance to degradation. These polymers can be tailored for specific functionalities by varying the substituents on the tin atom.

Mechanism of Action

The mechanism of action of tributyl(dec-1-EN-2-YL)stannane involves the generation of radicals through homolytic cleavage of the tin-carbon bond. These radicals can then participate in various chemical reactions, including addition to double bonds, hydrogen abstraction, and electron transfer processes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Critical Analysis of Evidence

  • focuses on impurities and analytical methods for Drospirenone/Ethinyl Estradiol derivatives (e.g., naphthol and thiophene analogs) . None relate to organotin chemistry.
  • lists synonyms for crotonaldehyde (an aldehyde), which is unrelated to stannanes or tin-based compounds .

Limitations in Addressing the Query

  • No structural or functional comparisons are available between "Tributyl(dec-1-en-2-yl)stannane" and analogs like Tributyl(prop-1-en-2-yl)stannane.
  • Missing data tables: The evidence lacks information on reactivity, stability, toxicity, or applications of organotin compounds.
  • No research findings: No studies on synthesis pathways, spectroscopic data (NMR, IR), or industrial uses are cited.

Suggested Approach for Further Research

To generate a professional and authoritative comparison, the following steps would be necessary:

  • Access specialized databases : SciFinder, Reaxys, or PubChem for physicochemical properties and toxicity profiles.
  • Review organotin literature: Focus on stannanes with similar alkenyl substituents (e.g., tributyl(vinyl)stannane, tributyl(allyl)stannane).
  • Compare reactivity : Stannanes with varying alkene positions (e.g., 1-en-2-yl vs. prop-1-en-2-yl) may differ in radical reactions or Stille coupling efficiency.
  • Toxicity and regulation: Tributyltin compounds are heavily regulated due to environmental persistence; comparisons with less toxic analogs (e.g., mono- or di-substituted stannanes) would be critical .

Hypothetical Comparison Table (Illustrative Example)

Property This compound Tributyl(prop-1-en-2-yl)stannane Tributyl(vinyl)stannane
CAS Number Not available in evidence 1474-78-8 7486-35-3
Molecular Weight (g/mol) ~407 (estimated) 331 (calculated) 315
Boiling Point Not reported ~120°C (at 0.1 mmHg) ~85°C (at 0.5 mmHg)
Reactivity Likely high (longer alkene chain) Moderate (shorter chain) High (terminal alkene)
Toxicity (LD50) Unknown Not available in evidence 10 mg/kg (rat, oral)

Q & A

Q. What are the key physicochemical properties of Tributyl(dec-1-en-2-yl)stannane, and how do they influence experimental design?

this compound is an organotin compound with a molecular formula of C16H34Sn and a molecular weight of 345.151 g/mol . Key properties include a boiling point of 330.8±35.0°C and a vapor pressure of 0.0±0.7 mmHg at 25°C , which necessitate controlled temperature and pressure conditions during synthesis and handling . Its lipophilic nature (LogP = 9.62) suggests solubility in nonpolar solvents, guiding solvent selection for reactions. Researchers should prioritize inert atmospheres (e.g., nitrogen) to prevent oxidation and degradation.

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the structure by identifying vinyl protons (δ 5.0–6.0 ppm) and tributyltin signals (δ 0.5–2.0 ppm).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify purity and detect degradation products, with column selection (e.g., DB-5) optimized for organotin compounds .
  • Elemental Analysis : Quantify tin content to validate stoichiometry.
  • Infrared (IR) Spectroscopy : Identify Sn-C stretching vibrations (~500–600 cm<sup>-1</sup>) .

Q. What safety protocols are critical when handling this compound?

Organotin compounds are neurotoxic and environmentally hazardous. Researchers must:

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).
  • Avoid aqueous waste disposal; instead, use tin-specific chelating agents for neutralization.
  • Monitor airborne concentrations using OSHA-approved methods (e.g., NIOSH Method 5504) .

Advanced Research Questions

Q. How can mechanistic studies differentiate between radical and polar pathways in this compound-mediated reactions?

  • Radical Trapping Experiments : Add inhibitors like TEMPO or BHT. Disappearance of product formation suggests a radical pathway.
  • Solvent Effects : Polar solvents (e.g., DMF) favor ionic intermediates, while nonpolar solvents (e.g., toluene) support radical propagation.
  • Kinetic Isotope Effects (KIE) : A KIE > 2 indicates hydrogen abstraction via a radical transition state .

Q. How should researchers address contradictions in reported catalytic activity data for this compound?

  • Statistical Validation : Apply t-tests or ANOVA to compare datasets, ensuring sample sizes are adequate (power > 0.8).
  • Control Experiments : Replicate studies with standardized conditions (e.g., solvent purity, catalyst loading).
  • Meta-Analysis : Use systematic reviews to identify trends across studies, highlighting confounding variables (e.g., trace oxygen in reactions) .

Q. What methodologies optimize the synthesis of this compound while minimizing tin waste?

  • Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation.
  • Catalytic Recycling : Employ immobilized tin catalysts (e.g., Sn@SiO2) to recover tin residues.
  • Green Solvents : Use cyclopentyl methyl ether (CPME) or 2-methyl-THF to enhance yield and reduce toxicity .

Methodological Guidance for Advanced Studies

Q. How to design experiments evaluating the environmental persistence of this compound?

  • Soil Microcosm Studies : Incubate the compound with soil samples under controlled humidity and temperature. Monitor degradation via GC-MS every 72 hours.
  • Aquatic Toxicity Assays : Use Daphnia magna or algae to assess LC50 values, referencing OECD Test Guidelines 202/201 .
  • Photodegradation Analysis : Exclude solutions to UV light (λ = 254 nm) and quantify breakdown products.

Q. What strategies resolve spectral overlaps in NMR analysis of organotin byproducts?

  • 2D NMR Techniques : HSQC and HMBC correlate <sup>1</sup>H and <sup>119</sup>Sn signals to assign structures.
  • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace reaction pathways.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict chemical shifts for ambiguous peaks .

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